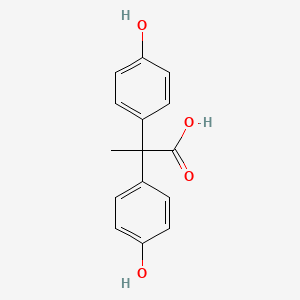

2,2-Bis(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

2,2-Bis(4-hydroxyphenyl)propanoic acid, also known as bisphenol A (BPA), is an organic compound with the molecular formula C15H14O4. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products such as water bottles, food containers, and thermal paper .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Bis(4-hydroxyphenyl)propanoic acid is typically synthesized through the condensation reaction of acetone with phenol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and involves the following steps:

Condensation Reaction: Acetone reacts with two equivalents of phenol in the presence of an acid catalyst to form 2,2-bis(4-hydroxyphenyl)propane.

Oxidation: The resulting 2,2-bis(4-hydroxyphenyl)propane is then oxidized to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous stirring and controlled temperature to ensure efficient conversion of reactants to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

Substitution: The hydroxy groups can undergo substitution reactions with various reagents to form ethers, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, ethers, and esters. These products have various applications in different fields .

Aplicaciones Científicas De Investigación

Materials Science

Polymer Production:

2,2-Bis(4-hydroxyphenyl)propanoic acid is primarily used in the synthesis of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and thermal stability. The structural properties of polycarbonate make it suitable for applications in automotive parts, electronic devices, and safety equipment.

Table 1: Properties of Polycarbonate Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | ~147 °C |

| Density | 1.20 g/cm³ |

| Tensile Strength | 60 MPa |

| Impact Resistance | High |

Pharmaceutical Applications

Antimicrobial Activity:

Recent studies have explored the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this acid have shown efficacy against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 64 µg/mL, indicating their potential as new antimicrobial agents .

Anticancer Research:

Research has also indicated that derivatives of this compound exhibit anticancer properties. In vitro studies on non-small cell lung cancer (NSCLC) models have demonstrated that certain derivatives can reduce cell viability significantly compared to standard chemotherapeutics like doxorubicin .

Environmental Studies

Biodegradation Studies:

The environmental impact of bisphenol A has led to investigations into its biodegradation pathways. Certain bacteria can metabolize bisphenol A through oxidative pathways, resulting in the formation of less toxic metabolites such as 4-hydroxybenzoic acid and other phenolic compounds . Understanding these pathways is crucial for developing bioremediation strategies to mitigate pollution caused by bisphenol A.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of novel derivatives from this compound that exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative pathogens. The study emphasized the structure-activity relationship that enhances efficacy against resistant strains .

Case Study 2: Cancer Cell Line Research

In another investigation focusing on anticancer properties, researchers synthesized various derivatives and tested their cytotoxic effects on A549 lung cancer cells. The findings suggested that specific modifications to the phenolic structure could enhance anticancer activity while reducing toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 2,2-bis(4-hydroxyphenyl)propanoic acid involves its interaction with estrogen receptors in the body. The compound mimics the structure of natural estrogens and binds to estrogen receptors, leading to various biological effects. This interaction can disrupt normal hormonal functions and has been linked to various health issues, including reproductive and developmental problems .

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol S (BPS): Similar in structure but with a sulfone group instead of a propane group.

Bisphenol F (BPF): Contains a methylene bridge instead of a propane group.

Bisphenol AF (BPAF): Contains a trifluoromethyl group instead of a methyl group

Uniqueness

2,2-Bis(4-hydroxyphenyl)propanoic acid is unique due to its widespread use and significant impact on both industrial applications and human health. Its ability to mimic estrogen and disrupt endocrine functions sets it apart from other similar compounds .

Actividad Biológica

2,2-Bis(4-hydroxyphenyl)propanoic acid, also known as bisphenol A (BPA) derivative, is a compound that has garnered attention due to its potential biological activities and environmental impact. This article explores its biological activity, including its metabolic pathways, estrogenic effects, and implications for human health and the environment.

Chemical Structure and Properties

This compound is a diphenolic compound derived from bisphenol A. Its structure features two hydroxyl groups attached to phenyl rings, which contribute to its biological interactions. The presence of the carboxylic acid group allows it to participate in acid-base reactions and influences its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Estrogenic Activity : This compound exhibits estrogen-like effects, potentially influencing endocrine functions in organisms. It can bind to estrogen receptors (ERs), leading to transcriptional activation of estrogen-responsive genes. Studies have indicated that it may have both agonistic and antagonistic properties depending on the concentration and biological context .

- Metabolism and Degradation : The metabolic pathways of this compound include its conversion into various metabolites through microbial degradation. Notably, it can be transformed into 4-hydroxybenzoic acid and other phenolic compounds in aquatic environments, impacting its bioavailability and toxicity .

- Antifungal Properties : Preliminary research suggests that this compound may possess antifungal activity, making it a candidate for further investigation in antifungal drug development .

Estrogenic Activity Assessment

A notable study assessed the estrogenic activity of various BPA metabolites, including this compound. Using in vitro assays with human cell lines expressing estrogen receptors, researchers found that this compound could activate ERs similarly to estradiol at certain concentrations. This raises concerns about its potential role as an endocrine disruptor in both wildlife and humans .

Environmental Impact Studies

Research on the environmental fate of bisphenol derivatives highlights the degradation pathways in river systems. A study showed that this compound undergoes microbial degradation in aquatic environments, leading to less toxic metabolites. However, the persistence of these compounds raises questions about their long-term ecological effects .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2,2-bis(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(14(18)19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,16-17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSOBSAHZIXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045001 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92549-67-2 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92549-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092549672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-BIS(4-HYDROXYPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8S28J5WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.